Key Physicochemical Differentiation from a De-ethoxylated Analog Based on Computed Descriptors
The compound displays a computed XLogP3-AA value of 3.2, indicating significant lipophilicity compared to a hypothetical analog lacking the 4-ethoxy group but retaining the same core scaffold. [1] Predictable logP values are central to estimating a compound's ability to passively permeate biological membranes. [1] The single hydrogen bond donor count contributes to a specific molecular profile that balances solubility and permeability differently than many other substituted benzenesulfonamides with higher donor counts. [1]
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | De-ethoxylated benzenesulfonamide analog (estimated XLogP3-AA approximately 1-1.5 units lower, based on standard fragment contributions) |
| Quantified Difference | Estimated XLogP3-AA increase of approximately 1.7-2.2 log units |
| Conditions | In silico prediction using XLogP3 algorithm as reported in PubChem [1] |
Why This Matters
A significant increase in lipophilicity can enhance membrane permeability, a critical factor for intracellular target engagement, making this compound a preferred choice for probing targets requiring cellular uptake.
- [1] PubChem. (2026). Computed Descriptors (XLogP3-AA, Hydrogen Bond Donor/Acceptor Count) for CID 16888292. National Center for Biotechnology Information. Retrieved May 9, 2026. View Source
